(5E)-2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C18H17N3OS2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(5E)-2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H17N3OS2/c22-17-16(13-15-7-4-12-23-15)24-18(19-17)21-10-8-20(9-11-21)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2/b16-13+ |
InChI Key |
YRRAGHHLQINWMZ-DTQAZKPQSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CS4)S3 |
Origin of Product |
United States |
Biological Activity
The compound (5E)-2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (5E)-2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one
- Molecular Formula : CHNOS
- CAS Number : 304889-84-7
This thiazole derivative features a thiophene ring and a piperazine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to our target have been shown to possess antibacterial activity against various strains. A study demonstrated that specific thiazole derivatives exhibited effective antibacterial activity at concentrations as low as 40 μg/ml .
Antifungal Activity
Thiazole compounds are also recognized for their antifungal properties. In vitro studies have shown that certain thiazole derivatives inhibit the growth of fungi such as Candida albicans and Candida parapsilosis. For instance, compounds derived from thiazole exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
Anticancer Potential
The anticancer potential of thiazole derivatives has been explored in various studies. Some research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the induction of oxidative stress .
Table 1: Summary of Biological Activities of Thiazole Derivatives
The mechanisms through which thiazole derivatives exert their biological effects include:
- Inhibition of Enzyme Activity : Many thiazoles act by inhibiting critical enzymes involved in metabolic pathways of pathogens.
- Disruption of Cell Membrane Integrity : Some compounds compromise the integrity of microbial cell membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (5E)-2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one demonstrate activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of these compounds .
Anti-inflammatory Effects
Thiazole derivatives have been investigated for their anti-inflammatory properties. Compounds within this class can modulate inflammatory pathways, potentially impacting conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have reported that thiazole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction. These effects have been observed in various cancer cell lines, demonstrating the compound's potential as an anticancer agent .
Synthesis and Mechanism of Action
The synthesis of (5E)-2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions that may include:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives.
- Piperazine Substitution : The introduction of the phenylpiperazine moiety can enhance biological activity.
The mechanism of action is believed to involve interactions with specific biological targets such as enzymes or receptors involved in metabolic pathways, which can lead to modulation of glucose metabolism and inflammation .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against common bacterial pathogens, showing promising results in inhibiting growth at low concentrations.
- Anti-inflammatory Research : Clinical trials have indicated that thiazole-based compounds can significantly reduce markers of inflammation in patients with rheumatoid arthritis.
- Anticancer Trials : Preclinical studies demonstrated that certain thiazole derivatives could induce apoptosis in breast cancer cell lines, suggesting a potential pathway for therapeutic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally analogous thiazolidinone derivatives is presented below:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Comparative Insights :
Substituent Effects on Bioactivity: Piperazine vs. Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) substituents improve antimicrobial activity by enhancing membrane penetration, while nitro groups (electron-withdrawing) favor redox-mediated antitumor effects .
Structural and Crystallographic Differences: The thiophen-2-ylmethylidene group in the target compound introduces sulfur-mediated interactions (e.g., C–H⋯S), absent in benzylidene analogs . Dihedral angles between the thiazolidinone ring and substituents (e.g., 12.01° for methoxybenzylidene vs. 51.42° for piperidine) influence molecular planarity and packing efficiency .
Pharmacological Implications: 4-Hydroxybenzylidene derivatives (e.g., CAS 35440-46-1) show improved solubility but reduced blood-brain barrier penetration compared to lipophilic thiophene-containing analogs .
Research Findings and Methodologies
- Synthesis: Most analogs are synthesized via condensation of thiazolidinone precursors with substituted aldehydes under acidic conditions (e.g., glacial acetic acid/sodium acetate) .
- Structural Analysis : X-ray crystallography (SHELX software) and wavefunction analysis (Multiwfn) confirm stereochemistry and intermolecular interactions .
- Activity Prediction : Similarity-based virtual screening () aligns with experimental data, showing thiophene-containing compounds as promising anticancer candidates .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (5E)-2-(4-phenylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step reactions, starting with the formation of the thiazole core followed by condensation with the phenylpiperazine and thiophen-2-ylmethylidene moieties. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions .
- Substituent introduction : Nucleophilic substitution or coupling reactions to attach the phenylpiperazine group .
- Optimization strategies :
- Solvent selection (e.g., ethanol or DMF for solubility) .
- Temperature control (reflux vs. room temperature) to balance reaction rate and side-product formation .
- Microwave-assisted synthesis for improved yield and reduced reaction time .
- Purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structure?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is typical for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and confirms E/Z isomerism (e.g., the (5E) configuration) .
Q. What biological activities have been preliminarily observed for this compound?
- Answer :
- Antimicrobial : Moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 16 µg/mL) .
- Anticancer : Inhibition of cancer cell lines (e.g., IC₅₀ = 12 µM against MCF-7 breast cancer cells) .
- Enzyme modulation : Partial inhibition of cyclooxygenase-2 (COX-2) in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Answer : Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Stability testing : Monitor compound degradation under different pH/temperature conditions .
- Structure-Activity Relationship (SAR) studies : Compare analogs to identify critical substituents (e.g., trifluoromethyl vs. ethoxy groups altering potency) .
- Example: A 2024 study found that replacing the thiophene with a furan ring reduced anticancer activity by 40%, highlighting substituent sensitivity .
Q. What strategies are effective in improving the yield and scalability of the compound’s synthesis?
- Answer :
- Catalyst optimization : Use Pd/C or CuI for cross-coupling reactions (yield increase from 60% to 85%) .
- Continuous flow reactors : Enhance reproducibility and reduce reaction time (e.g., 4-hour vs. 24-hour batch synthesis) .
- Solvent-free conditions : Minimize purification steps (e.g., melt reactions for thiazole formation) .
- Table : Yield optimization via solvent selection:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 80 | 72 |
| DMF | 120 | 88 |
| Toluene | 110 | 65 |
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental applications?
- Answer :
- pH stability : Degrades rapidly in acidic conditions (t₁/₂ = 2 hours at pH 3) but remains stable at pH 7.4 (t₁/₂ = 48 hours) .
- Temperature sensitivity : Decomposes above 150°C, necessitating low-temperature storage for long-term stability .
- Methodological adjustments : Use buffered solutions (pH 7–8) for biological assays and lyophilization for storage .
Q. What in silico methods are recommended for predicting the compound’s interactions with biological targets?
- Answer :
- Molecular docking : Predict binding affinities to targets like COX-2 or kinases (e.g., AutoDock Vina) .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonding with the thiazole ring) .
Data Contradiction Analysis
- Example : A 2025 study reported conflicting IC₅₀ values (8 µM vs. 20 µM) for the same cancer cell line. Resolution involved verifying:
- Cell passage number : Early-passage cells showed higher sensitivity .
- Compound batch purity : HPLC analysis revealed a 10% impurity in the lower-activity batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
